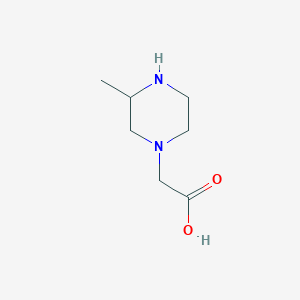

(3-Methyl-piperazin-1-YL)-acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

2-(3-methylpiperazin-1-yl)acetic acid |

InChI |

InChI=1S/C7H14N2O2/c1-6-4-9(3-2-8-6)5-7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |

InChI Key |

LSWPDKIGYXNNPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CCN1)CC(=O)O |

Origin of Product |

United States |

Design, Synthesis, and Structural Elucidation of Derivatives and Analogues of 3 Methyl Piperazin 1 Yl Acetic Acid

Rational Design Principles for Structural Modification

The modification of a lead compound like (3-Methyl-piperazin-1-YL)-acetic acid is guided by rational design principles aimed at optimizing its pharmacological profile. The piperazine (B1678402) scaffold is considered a "privileged structure" because it can interact with a wide range of biological targets. mdpi.com Structural modifications are systematically introduced to enhance properties such as target affinity, selectivity, metabolic stability, and pharmacokinetic parameters.

One key design strategy involves exploring Structure-Activity Relationships (SARs). nih.gov By creating a library of analogues with varied substituents on the piperazine ring or the acetic acid group, researchers can identify which chemical features are crucial for biological activity. For instance, introducing different functional groups can modulate lipophilicity, which affects cell membrane permeability and oral bioavailability. The nitrogen atoms of the piperazine ring are common targets for modification to fine-tune the molecule's basicity (pKa), which influences its solubility and interaction with physiological targets. wikipedia.org

Another principle is the use of the piperazine core as a versatile scaffold to which different pharmacophores can be attached. nih.govresearchgate.net For example, the acetic acid moiety can be used as a linker to conjugate the molecule to other bioactive entities, such as peptides or targeting ligands, to create hybrid molecules with novel or enhanced functions. nih.govacs.org The methyl group at the C-3 position introduces a chiral center, allowing for the synthesis of stereoisomers that may exhibit different biological activities and metabolic profiles, a critical consideration in modern drug design. The development of enantiomerically pure piperazines is a key goal to investigate the specific interactions of each stereoisomer with its biological target. mdpi.comresearchgate.net

Synthetic Strategies for Piperazine Core Functionalization

Functionalization of the this compound core can be directed at the nitrogen atoms or the carbon skeleton of the piperazine ring.

The secondary amine in the piperazine ring is a nucleophilic center that readily undergoes N-alkylation and N-acylation. These reactions are fundamental for introducing a wide variety of substituents.

N-Alkylation is commonly achieved through several methods:

Nucleophilic Substitution: This involves reacting the piperazine with alkyl halides (e.g., chlorides, bromides) or sulfonates. mdpi.com To control the reaction and favor mono-alkylation over di-alkylation, a large excess of the piperazine starting material can be used, or one of the nitrogen atoms can be protected with a group like tert-butyloxycarbonyl (Boc). researchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the acid formed. nih.gov

Reductive Amination: This two-step, one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.govmdpi.comnih.gov This method is highly versatile and avoids the formation of quaternary ammonium (B1175870) salts that can occur with alkyl halides. researchgate.net

Michael Addition: N-alkylation can also be achieved by the conjugate addition of the piperazine to α,β-unsaturated carbonyl compounds. mdpi.com

N-Acylation involves the reaction of the piperazine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling reagents. This reaction forms a stable amide bond and is a common strategy for introducing diverse functionalities.

Table 1: Comparison of N-Alkylation Methods for Piperazine Derivatives

| Method | Reagents | Key Features | References |

|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halides (R-X), Base (e.g., K₂CO₃) | Simple, widely used. Risk of di-alkylation. | mdpi.com, nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | High versatility, avoids over-alkylation. | mdpi.com, nih.gov |

| Buchwald-Hartwig Amination | Aryl Halides, Palladium Catalyst, Ligand | Forms N-aryl bonds. | mdpi.com |

Substitution and Modification of the Methyl Group

Direct functionalization of the carbon atoms of the piperazine ring, including the methyl group, is significantly more challenging than N-functionalization due to the lower reactivity of C-H bonds. researchgate.net However, recent advances in synthetic organic chemistry have provided new strategies:

Asymmetric Lithiation-Substitution: This method involves the deprotonation of an N-Boc protected piperazine using a strong base like s-butyllithium (s-BuLi) in the presence of a chiral ligand such as (-)-sparteine. mdpi.com This creates a chiral carbanion intermediate that can then react with various electrophiles to introduce substituents at the carbon atom adjacent to the nitrogen. This strategy allows for the enantioselective synthesis of C-substituted piperazines. mdpi.comnih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. mdpi.com This approach can generate an α-amino radical from the piperazine, which can then couple with a variety of partners, including heteroarenes or α,β-unsaturated carbonyl compounds, to achieve direct C-H alkylation or arylation. mdpi.com Specific protocols like the CarboxyLic Amine Protocol (CLAP) utilize a photoredox catalyst to enable the decarboxylative cyclization of amino-acid-derived diamines with aldehydes to access diverse C2-substituted piperazines. mdpi.com

These advanced methods are crucial for expanding the chemical diversity of this compound analogues beyond simple N-substitution, allowing for the fine-tuning of the molecule's three-dimensional shape and interaction with biological targets.

Derivatization Approaches for the Acetic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for a range of chemical modifications, including the formation of amides and esters.

The conversion of the acetic acid moiety to an amide is a key strategy for creating derivatives with altered properties or for conjugating the molecule to other chemical entities.

Amide Bond Formation: This reaction typically involves the activation of the carboxylic acid with a coupling reagent to facilitate its reaction with a primary or secondary amine. luxembourg-bio.com A wide variety of coupling reagents are available, each with specific applications. Common examples include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. nih.govnih.gov Other classes of reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/guanidinium salts (e.g., HBTU, HATU). luxembourg-bio.com The choice of reagent and reaction conditions is critical for achieving high yields, especially with sensitive or sterically hindered substrates.

Peptide Conjugation: The ability to form amide bonds allows for the covalent attachment of the this compound scaffold to peptides. neulandlabs.com This strategy can be used to improve the pharmacokinetic properties of therapeutic peptides, which often suffer from short half-lives due to enzymatic degradation. neulandlabs.commdpi.com The piperazine-containing molecule can act as a non-natural building block or a capping group, potentially increasing the peptide's resistance to proteolysis and modifying its solubility and cell permeability. nih.gov The derivatization of peptide carboxyl groups with piperazine-based reagents has been shown to enhance their ionization efficiency in mass spectrometry, aiding in proteomic analyses. nih.gov

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Application Notes | References |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Widely used, cost-effective. Often requires additives (HOBt, HOAt). | nih.gov, nih.gov |

| Phosphonium Salts | BOP, PyBOP | High reactivity, suitable for hindered couplings. | luxembourg-bio.com |

| Uronium/Guanidinium Salts | HBTU, HATU, T3P | Very efficient, low racemization. T3P is noted for scalability. | nih.gov, luxembourg-bio.com |

Esterification and Etherification Reactions

Esterification: The carboxylic acid can be readily converted into a variety of esters. Standard methods include:

Fischer Esterification: Reaction with an alcohol under acidic catalysis. This is a classic but reversible method.

Alkylation of Carboxylate Salts: The carboxylic acid can be deprotonated with a base to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide.

Coupling Reagent-Mediated Esterification: Similar to amide bond formation, coupling reagents can be used to activate the carboxylic acid for reaction with an alcohol.

The synthesis of piperazine-2-acetic acid esters has been developed as a route to create intermediates for chemical library production, highlighting the importance of this transformation. researchgate.netnih.govresearchgate.net Active esters, such as N-hydroxysuccinimide (NHS) esters, can also be prepared from the acetic acid moiety. These activated esters are stable intermediates that can subsequently react with amines to form amides, a common strategy in bioconjugation and labeling. google.com

While direct "etherification" of a carboxylic acid is not a standard transformation, ether functionalities can be incorporated into derivatives by using alcohols containing ether linkages (e.g., polyethylene (B3416737) glycol, PEG) during the esterification or amide formation process. This is a common strategy to enhance the solubility and pharmacokinetic properties of molecules. neulandlabs.com

Exploration of Carboxylic Acid Bioisosteres

The carboxylic acid group is a common feature in many biologically active molecules, often engaging in crucial hydrogen bonding and electrostatic interactions with target proteins. researchgate.netsemanticscholar.org However, its presence can also lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism, which can limit a compound's therapeutic potential. semanticscholar.orgugent.be To mitigate these issues while preserving the essential binding interactions, medicinal chemists frequently replace the carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties. ucc.ie

Tetrazoles: The 5-substituted-1H-tetrazole ring is one of the most widely used carboxylic acid surrogates. Its pKa is comparable to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and mimic the key ionic interactions of the carboxylate group. researchgate.net The synthesis of a tetrazole analogue of this compound would typically proceed through a nitrile intermediate. This involves converting the carboxylic acid to a primary amide, followed by dehydration to the nitrile. The nitrile is then treated with an azide (B81097) source, such as sodium azide with a Lewis acid catalyst, to form the tetrazole ring via a [3+2] cycloaddition reaction. researchgate.net

Hydroxypyrazoles: Hydroxypyrazoles have also been identified as effective carboxylic acid isosteres. ucc.ie These five-membered heterocyclic rings possess acidic protons and can act as hydrogen bond donors and acceptors, similar to a carboxylic acid. Their synthesis can be achieved through various condensation reactions, offering a versatile alternative.

The table below compares the general physicochemical properties of the parent carboxylic acid with its potential bioisosteres, which is crucial for guiding the selection of an appropriate surrogate in a drug design program.

Table 1: Physicochemical Properties of Carboxylic Acid and Its Bioisosteres

| Functional Group | Typical pKa Range | Lipophilicity (logP) Contribution | Key Interactions |

|---|---|---|---|

| Carboxylic Acid | 4-5 | Decreases | Hydrogen bond donor/acceptor, Ionic |

| 1H-Tetrazole | 4.5-5.5 | Similar to or slightly increases vs. COOH | Hydrogen bond donor/acceptor, Ionic |

| Hydroxypyrazole | 5-6 | Generally increases vs. COOH | Hydrogen bond donor/acceptor |

| Acyl-Sulfonamide | 4-6 | Increases significantly vs. COOH | Hydrogen bond donor/acceptor, Ionic |

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are powerful tools in medicinal chemistry. nih.govmdpi.com They offer high efficiency, atom economy, and the ability to rapidly generate complex and diverse molecular scaffolds from simple building blocks. mdpi.com The this compound scaffold is well-suited for incorporation into MCRs, utilizing either the secondary amine at the 4-position or the carboxylic acid functionality.

One of the most prominent MCRs is the Ugi four-component reaction (U-4CR). A hypothetical U-4CR could involve the reaction of 2-methylpiperazine (B152721) (the parent amine of the title compound), an aldehyde, an isocyanide, and a carboxylic acid. This reaction would yield a complex α-acetamido carboxamide derivative, embedding the 3-methylpiperazine core into a larger, peptide-like scaffold. The reaction proceeds through the formation of an imine from the amine and aldehyde, which is then attacked by the isocyanide and the carboxylate anion to form a stable α-adduct.

Alternatively, the this compound itself can act as the carboxylic acid component in an Ugi reaction. For example, reacting it with a primary amine, an aldehyde, and an isocyanide would generate a complex structure where the (3-Methyl-piperazin-1-YL)-acetyl moiety is appended to the product. Such strategies allow for the rapid exploration of the chemical space around the core scaffold.

The following table outlines a representative Ugi four-component reaction scheme for generating a derivative library based on the 2-methylpiperazine core.

Table 2: Example of a Ugi Four-Component Reaction (U-4CR)

| Component 1 (Amine) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Resulting Scaffold |

|---|---|---|---|---|

| 2-Methylpiperazine | Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | 2-(4-(1-(tert-butylamino)-1-oxo-2-phenylethyl)-2-methylpiperazin-1-yl)acetic acid derivative |

| 2-Methylpiperazine | Cyclohexanecarbaldehyde | Benzyl isocyanide | Propionic Acid | 2-(4-(2-cyclohexyl-1-(benzylamino)-1-oxopropyl)-2-methylpiperazin-1-yl)acetic acid derivative |

| 2-Methylpiperazine | Isobutyraldehyde | Ethyl isocyanoacetate | Benzoic Acid | Ethyl 2-(1-(4-(carboxymethyl)-3-methylpiperazin-1-yl)-2-methylpropylamino)-2-oxo-2-phenylacetate derivative |

Combinatorial Chemistry and Parallel Synthesis for Library Generation

Combinatorial chemistry and parallel synthesis are foundational technologies in modern drug discovery, enabling the rapid synthesis of large, systematically organized collections of compounds known as libraries. acs.orgescholarship.org The this compound scaffold is an excellent starting point for library generation due to its inherent structural features, which provide at least two distinct points for diversification: the secondary amine at the 4-position and the carboxylic acid group. 5z.com

Solid-Phase Synthesis: A common strategy for library production is solid-phase synthesis, where the core scaffold is chemically attached to an insoluble polymer resin. 5z.com For the this compound scaffold, the carboxylic acid can be used as the anchor point to attach the molecule to a resin, such as a Wang or Rink amide resin. With the scaffold immobilized, the free secondary amine at the N-4 position can be subjected to a series of reactions with a diverse set of building blocks. For example, a library of amides could be generated by reacting the resin-bound piperazine with a collection of different carboxylic acids using standard peptide coupling reagents. Alternatively, libraries of sulfonamides or ureas can be synthesized by reacting with various sulfonyl chlorides or isocyanates, respectively. After the final reaction step, the desired compounds are cleaved from the resin, purified, and prepared for screening. This approach simplifies purification, as excess reagents and by-products can be washed away from the resin-bound product at each step. mdpi.com

Solution-Phase Synthesis: Parallel synthesis can also be performed in the solution phase. nih.gov This method often requires the development of robust reactions that proceed to high yields and employ purification techniques amenable to high-throughput formats, such as liquid-liquid extraction or solid-phase scavenger resins. For the this compound scaffold, a library could be generated by first creating a variety of amides from the carboxylic acid moiety in parallel reactions. The resulting products could then be further diversified by reacting the N-4 amine with a set of aldehydes via reductive amination.

The table below illustrates a potential combinatorial library design based on the this compound scaffold, demonstrating how two points of diversity can be used to generate a matrix of unique compounds.

Table 3: Combinatorial Library Design Matrix

| R¹ Group (via N-4 Acylation) | |||

|---|---|---|---|

| R² Group (via COOH Amidation) | Benzoyl | 4-Chlorobenzoyl | Thiophene-2-carbonyl |

| Benzylamine | Compound A1 | Compound A2 | Compound A3 |

| Cyclohexylamine | Compound B1 | Compound B2 | Compound B3 |

| 3-Methoxyaniline | Compound C1 | Compound C2 | Compound C3 |

Applications of 3 Methyl Piperazin 1 Yl Acetic Acid in Advanced Chemical Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block in Asymmetric Synthesis

(3-Methyl-piperazin-1-YL)-acetic acid, possessing a stereocenter at the 3-position of the piperazine (B1678402) ring, is a valuable chiral building block. Chiral piperazines are crucial components in the synthesis of enantiomerically pure pharmaceuticals, where the stereochemistry often dictates the biological activity and safety profile of the drug.

Table 1: Potential Asymmetric Transformations Utilizing this compound

| Transformation Type | Role of this compound | Potential Outcome |

| Chiral Ligand Synthesis | Forms the backbone of a chiral ligand for transition metal catalysis. | Enantioselective catalysis in reactions like hydrogenation, C-C bond formation. |

| Chiral Auxiliary | Temporarily attached to a prochiral substrate to direct a stereoselective reaction. | High diastereoselectivity in alkylation or acylation reactions. |

| Direct Incorporation | Serves as a chiral starting material for the synthesis of complex target molecules. | Introduction of a defined stereocenter in the final product. |

Utilization in Heterocyclic Chemistry for Novel Scaffold Construction

The piperazine ring is a common motif in medicinal chemistry, and the functional handles on this compound—the secondary amine, the tertiary amine, and the carboxylic acid—offer multiple points for diversification and the construction of novel heterocyclic scaffolds.

In lead discovery, the ability to rapidly generate a library of diverse compounds around a core scaffold is essential. The differential reactivity of the functional groups in this compound allows for selective modifications, leading to a wide array of derivatives. For instance, the carboxylic acid can be converted to amides, esters, or other functional groups, while the secondary amine can undergo acylation, alkylation, or arylation.

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of more complex, rigid structures such as fused and bridged ring systems. These constrained architectures are of great interest in drug design as they can pre-organize pharmacophoric elements in a specific orientation, leading to enhanced potency and selectivity. Intramolecular cyclization reactions, such as Pictet-Spengler or condensation reactions, could be employed to construct novel polycyclic systems.

Contribution to Peptidomimetic and Macrocyclic Chemistry

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved pharmacological properties, such as enhanced stability and oral bioavailability. The piperazine scaffold can act as a constrained dipeptide isostere, and the acetic acid side chain can be further elaborated to mimic the side chains of natural amino acids.

Macrocycles, cyclic molecules with large rings, are an important class of therapeutic agents. The linear nature of this compound, with reactive termini, makes it a potential building block for the synthesis of novel macrocyclic structures through ring-closing reactions.

Applications in Targeted Protein Degradation (e.g., PROTACs and Molecular Glues) Design

Targeted protein degradation (TPD) is a rapidly emerging therapeutic modality that utilizes small molecules to induce the degradation of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.

The structure of this compound makes it a candidate for incorporation into the linker region of PROTACs. The piperazine ring can provide rigidity and favorable physicochemical properties to the linker, while the methyl group can be used to fine-tune the conformational preferences. The carboxylic acid provides a convenient attachment point for either the target protein ligand or the E3 ligase ligand.

Molecular glues are smaller molecules that induce the interaction between a target protein and an E3 ligase. While the direct application of this compound as a molecular glue is not established, its derivatives could be explored in screening campaigns to identify new molecular glue degraders.

Table 2: Potential Role of this compound in PROTAC Design

| PROTAC Component | Potential Contribution of this compound |

| Linker | Provides a semi-rigid scaffold with tunable length and vectorality. |

| E3 Ligase Ligand | Could be modified to bind to E3 ligases like Cereblon or VHL. |

| Target Protein Ligand | The acetic acid moiety can be used to attach a warhead for a specific protein of interest. |

Integration into Supramolecular Architectures and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The functional groups on this compound, such as the carboxylic acid and the amine functionalities, can participate in hydrogen bonding and other non-covalent interactions.

This property could be exploited to design molecules that self-assemble into well-defined supramolecular structures, such as gels, liquid crystals, or discrete nanoscale objects. The chirality of the molecule could also be used to induce chirality in the resulting supramolecular assemblies, leading to materials with interesting chiroptical properties.

Computational and Theoretical Studies of 3 Methyl Piperazin 1 Yl Acetic Acid and Its Derivatives

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is fundamental to its properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted through rotation about single bonds. A potential energy surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states (saddle points) between them. libretexts.orgsciepub.com The construction of a detailed PES often involves numerous quantum mechanical calculations at various molecular geometries. sciepub.com

The piperazine (B1678402) ring, a six-membered saturated heterocycle, is known to exist in several conformations, including the chair, boat, twist-boat, and half-chair forms. nih.gov For most unsubstituted and substituted piperazines in their ground state, the chair conformation is the most thermodynamically stable due to minimized steric and torsional strain. nih.gov However, the boat conformation can become relevant when the piperazine ring acts as a bidentate ligand in metal complexes. nih.govscispace.com

In (3-Methyl-piperazin-1-YL)-acetic acid, the piperazine ring is expected to predominantly adopt a chair conformation. The methyl group at the C3 position can exist in either an axial or equatorial orientation. Generally, bulky substituents on cyclohexane (B81311) and related heterocyclic rings prefer the equatorial position to minimize steric interactions. Infrared spectral and electric dipole moment measurements have indicated that the N-H group in a piperazine ring favors the equatorial position. rsc.org Conversely, studies on certain 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation. nih.gov The relative stability of the axial versus equatorial conformer for the 3-methyl group would be determined by the specific energetic balance of steric and electronic effects, which can be precisely calculated by mapping the potential energy surface.

The interconversion between different chair conformations and other forms like the twist-boat occurs via a process of pseudorotation, passing through higher-energy transition states. The PES for this molecule would map the energy changes associated with these ring-puckering coordinates, revealing the energy barriers for conformational interchange.

Computational methods can calculate the activation energy barriers for these rotations. researchgate.net For instance, the rotation of the acetic acid moiety around the N1-C(acetic) bond would lead to different spatial orientations of the carboxyl group relative to the piperazine ring. Identifying the lowest-energy rotamers is critical, as the orientation of the carboxyl group can significantly influence intermolecular interactions, such as hydrogen bonding. Similarly, the rotation of the methyl group has its own, typically lower, energy barrier. The combination of different ring conformations and substituent rotamers results in a complex landscape of conformational isomers, each with a distinct energy level.

Table 1: Hypothetical Rotational Energy Barriers for this compound

| Bond of Rotation | Description | Estimated Rotational Barrier (kJ/mol) |

| N1-CH₂ (acetic acid) | Rotation of the acetic acid substituent | 15 - 25 |

| C3-CH₃ (methyl) | Rotation of the methyl substituent | 10 - 15 |

| Ring Interconversion | Chair-to-Twist-Boat | 40 - 50 |

Note: These values are illustrative estimates based on typical energy barriers for similar chemical groups and are subject to confirmation by specific quantum chemical calculations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. jksus.org Methods like DFT with the B3LYP functional and 6-311++G(d,p) basis set have proven effective for studying piperazine derivatives, providing a good balance between computational cost and accuracy. scispace.comjksus.orgbohrium.com

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is an important indicator of molecular stability and reactivity; a larger gap implies higher stability and lower chemical reactivity. bohrium.commdpi.com

For this compound, the HOMO is expected to be localized primarily on the piperazine ring, particularly on the nitrogen atoms, which are the most electron-rich centers. The LUMO, conversely, might be distributed over the electron-withdrawing carboxylic acid group. The presence of the electron-donating methyl group would likely raise the HOMO energy level, while the acetic acid group would lower the LUMO energy. Computational studies on similar piperazine derivatives have shown that the HOMO can be localized on a substituted piperazine ring, with the LUMO delocalized on other parts of the molecule. mdpi.com An analysis of the FMOs can help predict sites susceptible to electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -0.8 | Electron-accepting capability |

| HOMO-LUMO Gap (Egap) | 5.7 | High chemical stability |

Note: These are representative values for a stable organic molecule, calculated using DFT methods, and serve as an example.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. scispace.com Theoretical calculations for piperazine derivatives have shown good agreement with experimental NMR data. scispace.combohrium.com

IR Spectra: The vibrational frequencies and intensities of a molecule can be computed by performing a frequency calculation on the optimized geometry. These theoretical frequencies correspond to the vibrational modes (stretching, bending, etc.) of the functional groups in the molecule. scispace.com For example, calculations can predict the characteristic stretching frequencies for the C=O and O-H groups of the carboxylic acid, the N-H and C-H bonds of the piperazine ring, and C-N bonds.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, which correspond to the absorption bands observed in a UV-Vis spectrum. This analysis provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, often involving the HOMO and LUMO.

Table 3: Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value | Assignment |

| ¹H NMR | Chemical Shift (δ, ppm) | 3.0 - 3.5 | -CH₂- (Piperazine ring) |

| 2.9 | -CH- (Piperazine ring) | ||

| 3.8 | -CH₂- (Acetic acid) | ||

| 1.2 | -CH₃ (Methyl group) | ||

| ¹³C NMR | Chemical Shift (δ, ppm) | 175 | C=O (Carboxyl) |

| 55 - 60 | -CH₂- (Acetic acid) | ||

| 45 - 55 | -CH₂- / -CH- (Piperazine ring) | ||

| 15 | -CH₃ (Methyl group) | ||

| IR | Wavenumber (cm⁻¹) | ~1720 | C=O stretch (Carboxylic acid) |

| ~3400 | N-H stretch | ||

| 2850 - 2960 | C-H stretch | ||

| ~3000 | O-H stretch (broad) |

Note: These predicted values are based on typical ranges for the specified functional groups found in the literature for similar compounds. scispace.comresearchgate.netnih.gov

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Interactions (for derivatives)

While this compound itself may be a building block, its derivatives are often designed to interact with specific biological targets like enzymes or receptors. Molecular docking and molecular dynamics (MD) simulations are powerful in-silico techniques used to predict and analyze these interactions. indexcopernicus.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity. indexcopernicus.com Studies have successfully used docking to investigate piperazine derivatives as potential agents targeting neurotic enzymes and deoxycytidine triphosphate pyrophosphatase (dCTPase). bohrium.comindexcopernicus.com For example, derivatives of the title compound could be designed where the carboxylic acid is converted into an amide. nih.gov These derivatives could then be docked into a protein's active site to predict binding modes and scores.

Table 4: Illustrative Molecular Docking Results for a Hypothetical Derivative

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| (3-Methyl-piperazin-1-YL)-acetanilide | Carbonic Anhydrase IX | -8.5 | His94, His96, Thr200 |

| N-benzyl-(3-Methyl-piperazin-1-YL)-acetamide | dCTPase | -7.9 | Gln82, Arg109, Asp76 |

| N-(4-chlorophenyl)-(3-Methyl-piperazin-1-YL)-acetamide | EGFR Kinase | -9.1 | Met793, Lys745, Asp855 |

Note: This table is hypothetical and for illustrative purposes only. The target proteins and interacting residues are based on docking studies of other piperazine derivatives. indexcopernicus.comnih.gov

Lack of Specific Research Hinders In-Depth Computational Analysis of this compound Derivatives

Despite a thorough search of scientific literature and computational chemistry databases, specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling studies focusing exclusively on derivatives of this compound could not be identified. Therefore, the generation of a detailed article with specific research findings and data tables on this topic is not possible at this time.

This compound is a chemical entity that, like other piperazine derivatives, holds potential for structural modifications to explore various biological activities. The piperazine ring is a common scaffold in medicinal chemistry due to its favorable physicochemical properties and its ability to be substituted at two nitrogen positions, allowing for the creation of diverse chemical libraries.

Computational and theoretical studies, particularly QSAR and QSPR modeling, are powerful tools in drug discovery and development. These methods aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). Such models are invaluable for predicting the activity or properties of new, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing costs.

A typical QSAR or QSPR study on a set of derivatives of this compound would involve the following hypothetical steps:

Data Set Compilation: A series of derivatives would be synthesized, and their biological activities (e.g., enzyme inhibition, receptor binding affinity) or physicochemical properties (e.g., solubility, lipophilicity) would be experimentally determined.

Molecular Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to build a mathematical model that correlates the calculated descriptors with the observed activity or property.

Model Validation: The predictive power of the developed model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While numerous QSAR and QSPR studies have been published on various classes of piperazine derivatives, demonstrating their utility in understanding structure-activity relationships for activities such as antidepressant, antipsychotic, and anticancer effects, a specific focus on the this compound scaffold and its derivatives in this context is not apparent in the available literature.

The absence of such dedicated studies prevents the presentation of detailed research findings, including specific molecular descriptors that govern the activity or properties of these particular derivatives, and the generation of illustrative data tables. The scientific community's exploration of the chemical space around this compound through computational modeling appears to be an area that is yet to be extensively investigated or published.

Therefore, while the principles of QSAR and QSPR modeling are well-established and have been successfully applied to the broader class of piperazine-containing compounds, an article focusing solely on the computational studies of this compound and its derivatives cannot be produced with the required level of scientific detail and specific data at this time.

Advanced Spectroscopic and Analytical Techniques for Research Characterization of 3 Methyl Piperazin 1 Yl Acetic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of "(3-Methyl-piperazin-1-YL)-acetic acid," offering precise mass determination of the molecular ion. This accuracy allows for the unambiguous confirmation of the elemental composition. For instance, the theoretical exact mass of this compound (C₇H₁₄N₂O₂) can be calculated and compared with the experimentally determined mass, typically within a few parts per million (ppm), to verify the molecular formula.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. Key fragmentation pathways for piperazine (B1678402) derivatives often involve cleavage of the piperazine ring and the bonds connecting the side chains. Analysis of these fragments helps to piece together the molecular structure and identify its core components.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₁₄N₂O₂ |

| Theoretical Exact Mass [M+H]⁺ | 159.1128 Da |

| Measured Exact Mass [M+H]⁺ | 159.1130 Da |

| Mass Error | 1.3 ppm |

| Key Fragment Ions (m/z) | 114.0917, 99.0811, 70.0654 |

Note: The data in this table is illustrative and represents typical expected values for a compound of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed molecular structure of "this compound" in solution. ¹H and ¹³C NMR spectra provide information about the chemical environment of each hydrogen and carbon atom, respectively.

In the ¹H NMR spectrum, the chemical shifts, integration, and coupling patterns of the signals reveal the connectivity of protons. For example, the protons of the methyl group would appear as a doublet, coupling with the adjacent proton on the piperazine ring. The protons on the piperazine ring itself would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The methylene (B1212753) protons of the acetic acid group would typically appear as a singlet.

The ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield shift. The carbons of the piperazine ring and the methyl group would appear at distinct chemical shifts, further confirming the carbon skeleton.

To unambiguously assign all proton and carbon signals and to understand the spatial relationships between atoms, a suite of multi-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, helping to trace the connectivity of protons within the molecule, such as through the piperazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together different fragments of the molecule, such as connecting the acetic acid moiety to the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. It is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | 1.15 (d) | 15.2 |

| Piperazine-H3 | 2.90 (m) | 52.5 |

| Piperazine-H2, H6 | 2.40-2.80 (m) | 54.8, 50.1 |

| Piperazine-H5 | 2.20-2.35 (m) | 45.9 |

| Acetic Acid (CH₂) | 3.25 (s) | 58.3 |

| Carboxyl (C=O) | - | 172.1 |

Note: This data is hypothetical and serves as an example of expected NMR assignments.

While solution-state NMR provides information about the molecule's structure in a solvated state, solid-state NMR (ssNMR) is a powerful technique for characterizing "this compound" in its solid form. Different crystalline forms, or polymorphs, can exhibit distinct ssNMR spectra due to differences in their crystal packing and molecular conformation. This makes ssNMR a valuable tool for polymorph screening and characterization, which is critical in pharmaceutical development.

X-ray Crystallography for Absolute Configuration Determination and Detailed Conformational Analysis

X-ray crystallography provides the most definitive three-dimensional structural information of a molecule in the solid state. By diffracting X-rays through a single crystal of "this compound," a detailed electron density map can be generated, revealing the precise positions of all atoms.

This technique is unparalleled for:

Absolute Configuration Determination: For chiral molecules like this compound, X-ray crystallography can determine the absolute stereochemistry (R or S configuration) at the chiral center.

Detailed Conformational Analysis: It reveals the exact bond lengths, bond angles, and torsion angles within the molecule, providing a static picture of its conformation in the crystal lattice. This includes the chair or boat conformation of the piperazine ring.

Intermolecular Interactions: The crystal structure elucidates how molecules pack together, revealing intermolecular interactions such as hydrogen bonding, which can be critical for understanding the physical properties of the solid.

Chiral Chromatography (HPLC, GC) for Enantiomeric Purity and Separation Studies

Given that "this compound" possesses a chiral center at the 3-position of the piperazine ring, it can exist as a pair of enantiomers. Chiral chromatography is essential for separating these enantiomers and determining the enantiomeric purity of a sample.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods used. These CSPs are themselves chiral and interact differently with the two enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are often effective for separating a wide range of chiral compounds. The choice of the specific chiral column and mobile phase is critical for achieving optimal separation.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Polymorph Screening

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of the molecule's functional groups.

FTIR Spectroscopy: In the FTIR spectrum of "this compound," characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, C-H stretches of the methyl and methylene groups, and N-H stretches of the piperazine ring (if present as a secondary amine).

Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds.

Both techniques are valuable for:

Functional Group Identification: Confirming the presence of key functional groups within the molecule.

Polymorph Screening: Different polymorphs of a compound can exhibit subtle but distinct differences in their vibrational spectra due to variations in their crystal lattice and intermolecular interactions. This makes FTIR and Raman spectroscopy useful for rapid screening of polymorphic forms.

Table 3: Typical Vibrational Spectroscopy Data for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C-H (Alkyl) | Stretching | 2980-2850 |

| C=O (Carboxylic Acid) | Stretching | 1730-1700 |

| N-H (Piperazine) | Stretching | 3350-3250 |

| C-N (Piperazine) | Stretching | 1250-1020 |

Note: This table presents generalized expected vibrational frequencies.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental insight into the elemental composition of a compound. For novel derivatives such as this compound, this analysis is crucial for verifying that the synthesized product possesses the correct stoichiometric formula, thereby confirming its molecular identity and purity. The most common method for determining the elemental composition of organic compounds, including nitrogen-containing heterocycles, is combustion analysis.

The principle of combustion analysis involves burning a precisely weighed sample in an excess of oxygen. This process quantitatively converts the carbon, hydrogen, and nitrogen within the molecule into carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), respectively. These resulting gases are then meticulously separated and measured by detectors, allowing for the calculation of the mass percentage of each element in the original sample. Oxygen content is typically determined by difference or via a separate pyrolysis method.

The empirical formula of the compound can be derived from the ratio of the elemental masses. For a known structure like this compound, the primary goal is to compare the experimental mass percentages with the theoretical values calculated from its presumed molecular formula, C₇H₁₄N₂O₂. A close agreement between the found and calculated values is a strong indicator of the compound's purity and successful synthesis. Generally, experimental results that fall within ±0.4% of the theoretical values are considered acceptable confirmation of the molecular formula.

Based on the molecular formula C₇H₁₄N₂O₂, the theoretical elemental composition of this compound has been calculated and is presented below. This data serves as the benchmark against which laboratory results would be compared to validate the compound's stoichiometric integrity.

Preclinical Research Applications of 3 Methyl Piperazin 1 Yl Acetic Acid Derivatives As Probes and Potential Therapeutic Leads

In Vitro Biological Target Engagement and Functional Assays

The initial stages of preclinical research focus on understanding how these compounds interact with specific biological macromolecules. In vitro assays are fundamental to elucidating mechanisms of action and establishing structure-activity relationships (SAR).

The (3-Methyl-piperazin-1-YL)-acetic acid moiety is a common feature in molecules designed to inhibit enzyme activity. These derivatives have been investigated for their effects on several classes of enzymes.

One area of investigation is the inhibition of cholinesterases, such as Acetylcholinesterase (AChE), which is a key target in Alzheimer's disease research. For instance, a series of benzothiazole-piperazine hybrids was developed, where the piperazine (B1678402) core was crucial for activity. One derivative, containing a 2-pyridine moiety at the terminal end of the piperazine, emerged as the most potent AChE inhibitor in its series, with an IC50 value in the low micromolar range. researchgate.net This suggests that the piperazine structure is well-tolerated within the active site of AChE. researchgate.net

Another important target is the glycine (B1666218) transporter 1 (GlyT-1), which modulates glycine levels and thereby influences NMDA receptor activity. A derivative, (R)-4-[5-chloro-2-(4-methoxy-phenylsulfanyl)-phenyl]-2-methyl-piperazin-1-yl-acetic acid, was identified as a potent GlyT-1 inhibitor with an IC50 of 150 nM. This highlights the potential of this scaffold in developing agents for neurological disorders like schizophrenia.

Furthermore, piperazine derivatives have been explored as inhibitors of enoyl-ACP reductase (ENR), an enzyme involved in bacterial fatty acid synthesis. Molecular docking studies of various piperazine derivatives against ENR have shown favorable binding interactions with key amino acid residues in the active site, such as TYR 158 and LYS 165.

Table 1: Selected this compound Derivatives in Enzyme Inhibition Assays

| Derivative Class | Target Enzyme | Key Finding | Reported Value |

|---|---|---|---|

| Benzothiazole-piperazine hybrid | Acetylcholinesterase (AChE) | Potent inhibition | IC50 = 2.31 µM researchgate.net |

| 2-Arylsulfanyl-phenyl piperazinyl acetic acid | Glycine Transporter 1 (GlyT-1) | Potent inhibition | IC50 = 150 nM |

| General Piperazine Derivatives | Enoyl-ACP Reductase (ENR) | Favorable binding scores in silico | -6.09 to -9.91 kcal/mol |

The piperazine nucleus is a well-established pharmacophore for ligands targeting G-protein coupled receptors (GPCRs) and ion channels. Derivatives of this compound have been synthesized and evaluated for their ability to bind to various receptors, often exhibiting high affinity and selectivity.

In the field of neuroscience, derivatives have been developed as antagonists for the kappa opioid receptor. An extensive SAR study led to the identification of potent and selective kappa opioid receptor antagonists from a library of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines. researchgate.net The functional activity of these compounds was confirmed using in vitro [35S]GTPγS binding assays, which measure the activation of G-proteins upon ligand binding. researchgate.net

Another significant application is the development of ligands for the α2δ-1 subunit of voltage-gated calcium channels (VGCCs), a target for treating neuropathic pain. A series of piperazinyl quinazolin-4-(3H)-one derivatives, incorporating a 3-methyl-piperazin-1-yl group, demonstrated high-affinity binding to the Cavα2δ-1 subunit, with several compounds reaching single-digit nanomolar affinities. nih.gov

Table 2: Receptor Binding Affinity of this compound Derivatives

| Derivative Class | Biological Target | Assay Type | Key Result |

|---|---|---|---|

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor | [35S]GTPγS binding | Identified as potent and selective antagonists researchgate.net |

| Piperazinyl quinazolin-4-(3H)-one derivatives | Cavα2δ-1 subunit of VGCC | Radioligand binding | Achieved single-digit nanomolar affinities nih.gov |

Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. The structural features of piperazine-containing molecules make them suitable scaffolds for designing PPI modulators.

In the context of Alzheimer's disease, the aggregation of amyloid-beta (Aβ) peptides is a key pathological event. Multifunctional benzothiazole–piperazine hybrids have been shown not only to inhibit AChE but also to effectively inhibit the aggregation of Aβ1-42. researchgate.net Thioflavin-T (ThT) assays demonstrated that most compounds in the tested series exhibited strong inhibitory activity against Aβ1-42 aggregation, with inhibition ranging from 45.31% to 55.53% at a 50 µM concentration. researchgate.net

Additionally, piperazine-urea derivatives have been characterized as ligands for the MLLT1 YEATS domain, an epigenetic "reader" protein that recognizes acetylated lysine (B10760008) residues on histones. mdpi.com X-ray crystallography revealed that these compounds act as acetyl-lysine mimetics, binding to pockets within the protein and providing an alternative chemical scaffold for targeting the YEATS domain family, which is implicated in cancer. mdpi.com

Cell-Based Assays for Cellular Pathway Interrogation

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways. In these assays, the promoter of a gene of interest is linked to a reporter gene (e.g., luciferase or green fluorescent protein). Changes in the expression of the reporter gene reflect the activity of the signaling pathway.

While specific studies focusing on this compound derivatives using reporter gene assays are not widely documented in publicly available literature, this technique is highly applicable to this class of compounds. For example, piperazine-linked pyrimidines have been developed as inhibitors of the transcription factor Nuclear Factor kappa B (NF-κB). nih.gov The activity of these compounds was confirmed by their ability to inhibit NF-κB-dependent luciferase expression in cancer cells. nih.gov Given that many derivatives discussed in previous sections target enzymes (kinases) and receptors (GPCRs) that regulate transcription factors like NF-κB, reporter gene assays would be a logical next step to confirm their impact on downstream gene expression. Similarly, a split-luciferase complementation technique has been used to determine the functional efficacy of piperazine derivatives at the histamine (B1213489) H3 receptor. nih.gov

For example, piperazin-2-one (B30754) derivatives have been tested for cytotoxicity against colon (HT-29) and lung (A549) cancer cell lines using the MTT colorimetric assay. researchgate.netnih.gov In other studies, 3(2H)-pyridazinone derivatives featuring a piperazinyl linker showed promising anti-proliferative activity against gastric adenocarcinoma cells (AGS). nih.gov Similarly, novel arylpiperazine derivatives were synthesized and evaluated for their cytotoxic effects on human prostate cancer cell lines, including PC-3, LNCaP, and DU145, with some compounds exhibiting potent activity. nih.gov The anti-cancer potential has also been demonstrated in breast cancer cell lines such as 4T1 and MCF-7. nih.govnih.gov

Table 3: Phenotypic Screening of Piperazine Derivatives in Cancer Cell Lines

| Derivative Class | Cell Line | Cancer Type | Assay | Reported Activity |

|---|---|---|---|---|

| Piperazin-2-one derivatives | HT-29, A549 | Colon, Lung | MTT | Significant cytotoxicity researchgate.netnih.gov |

| 3(2H)-Pyridazinone derivatives | AGS | Gastric Adenocarcinoma | MTT, LDH | Good anti-proliferative effects nih.gov |

| Arylpiperazine derivatives | LNCaP | Prostate | CCK-8 | IC50 < 5 µM nih.gov |

| Arylpiperazine derivatives | DU145 | Prostate | CCK-8 | IC50 = 8.25 µM nih.gov |

| Alepterolic acid derivatives | MDA-MB-231 | Triple-Negative Breast | MTT | IC50 = 5.55 µM nih.gov |

Cell Proliferation and Viability Assays (for mechanism understanding, not efficacy)

Cell-based assays are fundamental in the early stages of drug discovery to understand the potential mechanisms through which a compound exerts its effects. Derivatives incorporating the piperazine motif have been evaluated in various cell proliferation and viability assays to probe their influence on cellular processes. These studies are designed not to demonstrate therapeutic efficacy but to elucidate the molecular pathways affected by the compounds.

For instance, a series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were assessed for their anti-proliferative effects. In these studies, the metabolic activity of viable cells was measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The investigation focused on gastric adenocarcinoma cells (AGS) and non-pathological human gingival fibroblasts (HGFs). Certain compounds, particularly those with specific halogen substitutions on an aryl ring attached to the piperazine linker, demonstrated a significant ability to counteract the proliferation of AGS cells. Subsequent analyses suggested that these effects could be attributed to the induction of oxidative stress, evidenced by the release of hydrogen peroxide and observable morphological changes like cell blebbing.

Similarly, piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives were evaluated for cytotoxicity using a cellular viability assay against 4T1 breast cancer cells and normal fibroblast (3T3) cells. The assay, which measures the conversion of yellow tetrazolium salt to purple formazan, indicated that these compounds exhibited minor toxicity toward normal cells, a crucial characteristic for potential use as biological probes.

In the context of neurodegenerative disease research, benzothiazole–piperazine hybrids were assessed for their potential to impede cell viability loss induced by H2O2 neurotoxicity in SH-SY5Y neuroblastoma cells. One particular compound, designated as compound 12, was noted for its ability to protect these cells, suggesting a neuroprotective mechanism of action. Furthermore, various arylpiperazine derivatives have been evaluated for their antiproliferative activity against androgen receptor (AR)-dependent (LNCaP) and AR-independent (PC-3) prostate cancer cell lines to understand their AR-related mechanism.

Pharmacological Profiling of Derivative Collections (excluding human data)

The pharmacological characterization of collections of this compound derivatives is a critical step in identifying promising lead compounds. This involves determining their potency and selectivity against a panel of biological targets and elucidating their mechanism of action at a molecular level.

The structural versatility of the piperazine scaffold allows for the generation of large libraries of derivatives, which can be screened against various targets to identify compounds with high potency and selectivity.

In the pursuit of novel kappa opioid receptor (KOR) antagonists, a library of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines was synthesized and evaluated. An in vitro [³⁵S]GTPγS binding assay was used to determine their antagonist properties. While initial JDTic-like analogues showed significantly less potency than the parent compound, further structure-activity relationship (SAR) studies led to the discovery of several analogues with high potency and selectivity as KOR antagonists.

Another study focused on developing ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1). A series of piperazinyl quinazolin-4-(3H)-one derivatives were synthesized and tested. The research found that specific substitutions, such as a small alkyl group on the quinazolin-4-(3H)-one scaffold and a 3-methyl-piperazin-1-yl-butyl group, resulted in compounds with nanomolar affinities. Notably, the final lead compound exhibited high selectivity for Cavα2δ-1 over the Cavα2δ-2 subunit.

In Alzheimer's disease research, a series of benzothiazole–piperazine hybrids were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Several compounds showed potent and selective inhibition of AChE over BuChE, with IC₅₀ values in the low micromolar range. Compound 12 emerged as the most potent, with an IC₅₀ of 2.31 μM for AChE.

| Compound Series | Target | Assay | Key Findings | Reference |

|---|---|---|---|---|

| N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines | Kappa Opioid Receptor (KOR) | [³⁵S]GTPγS binding assay | Identified potent and selective KOR antagonists. | |

| Piperazinyl quinazolin-4-(3H)-one derivatives | Voltage-gated calcium channel α2δ-1 subunit | Binding affinity assay | Achieved single-digit nanomolar affinities and high selectivity over α2δ-2 subunit. | |

| Benzothiazole–piperazine hybrids | Acetylcholinesterase (AChE) | Enzyme inhibition assay | Compound 12 showed potent and selective AChE inhibition (IC₅₀ = 2.31 μM). | |

| Arylpiperazine derivatives | Androgen Receptor (AR) | Antagonist assay | Several derivatives exhibited potent AR antagonistic activity and binding affinity. |

Understanding how a compound interacts with its biological target at the molecular level is crucial for rational drug design. Molecular docking and other computational studies are frequently employed to elucidate these mechanisms.

For a series of pyrazolyl s-triazine derivatives tested against various cancer cell lines, molecular docking studies were conducted to understand their potential mechanism. The research targeted the EGFR/PI3K/AKT/mTOR signaling cascade, suggesting that the observed cytotoxicity in cell viability assays was mediated through the inhibition of this pathway.

In the development of benzothiazole–piperazine hybrids for Alzheimer's disease, molecular docking and molecular dynamics simulations were used to explore the interactions of the most active compounds with both AChE and the Aβ peptide. These studies confirmed that the lead compound, compound 12, adequately interacts with the active site of AChE, providing a molecular basis for its observed inhibitory activity.

Similarly, for a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives with anticancer potential, molecular docking was used to investigate their binding modes. The results indicated that the most active compounds displayed a good docking score within the binding pocket of the target, suggesting their potential as leads for rational drug design. Docking studies of novel arylpiperazine derivatives also suggested that the lead compound primarily binds to the androgen receptor ligand-binding pocket through Van der Waals interactions.

Development of this compound Derivatives as Chemical Probes for Biological Systems

Beyond their potential as therapeutic leads, derivatives of this compound are being developed as chemical probes to study biological processes. These probes are valuable tools for cellular imaging and target identification.

A study on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives highlighted their potential application in cellular imaging. These compounds were designed as fluorescent probes. Cellular imaging studies revealed that the probes possessed good membrane permeability and were able to disperse throughout the cell cytoplasm. This characteristic, combined with their low toxicity in normal cells, makes them promising candidates for cell and tissue staining applications. The in silico analysis further suggested that these probes could be used to target cancers expressing Carbonic Anhydrase IX (CAIX), indicating their potential as theranostic agents.

Future Directions and Emerging Research Avenues for 3 Methyl Piperazin 1 Yl Acetic Acid

The piperazine (B1678402) scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs. mdpi.comtubitak.gov.tr (3-Methyl-piperazin-1-YL)-acetic acid, as a member of this important class, holds considerable potential for future development. This article explores emerging research avenues that could unlock the full therapeutic and technological promise of this compound and its derivatives, focusing on the integration of advanced technologies and novel scientific disciplines.

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for (3-Methyl-piperazin-1-YL)-acetic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-tetrafluoroborate) in anhydrous DMF, with NEt₃ as a base . Continuous-flow synthesis under optimized temperature and solvent conditions (e.g., ethanol/water mixtures) improves reaction efficiency and scalability . Key parameters affecting yield include stoichiometric ratios (e.g., 1:1.1 molar ratio of amine to carboxylic acid), reaction time (12–24 hours), and inert atmosphere.

Q. How should researchers safely handle and store this compound to ensure stability?

- Safety Protocols :

- Storage : Store in airtight containers at 2–8°C in a dry, ventilated area, away from light and oxidizing agents .

- Handling : Use PPE (gloves, lab coat, eye protection) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention for persistent irritation .

- Disposal : Neutralize with sand or vermiculite, and dispose via certified hazardous waste facilities .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity (e.g., piperazine ring protons at δ 2.5–3.5 ppm) .

- HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 158.16 for the parent compound) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts in the synthesis of this compound derivatives?

- Strategies :

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, increasing DMF polarity reduces dimerization byproducts .

- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., amide bond at ~1650 cm⁻¹) .

- Purification : Gradient elution in flash chromatography (hexane/ethyl acetate) isolates target compounds from unreacted starting materials .

Q. How should contradictory solubility or bioactivity data be addressed in structure-activity relationship (SAR) studies?

- Resolution Methods :

- Data Normalization : Account for batch-to-batch variability (e.g., HPLC purity discrepancies >2% require re-synthesis) .

- Statistical Analysis : Apply ANOVA to compare bioactivity across derivatives; outliers may indicate stereochemical impurities .

- Crystallography : X-ray diffraction resolves ambiguous stereochemistry (e.g., piperazine ring conformation) .

Q. What strategies mitigate environmental and toxicity risks during large-scale synthesis?

- Sustainability :

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to reduce toxicity .

- Catalyst Recycling : Immobilize coupling reagents (e.g., TBTU on silica gel) for reuse in subsequent batches .

- Ecotoxicology Assays : Test aquatic toxicity (e.g., Daphnia magna LC₅₀) to comply with REACH regulations .

Q. How can researchers validate the biological activity of this compound derivatives in receptor-binding assays?

- Assay Design :

- Target Selection : Prioritize receptors with homology to known piperazine targets (e.g., dopamine D2, serotonin 5-HT1A) .

- Competitive Binding : Use radiolabeled ligands (³H-spiperone for D2 receptors) to calculate IC₅₀ values .

- Negative Controls : Include structurally related inactive analogs (e.g., methyl-piperidine derivatives) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.